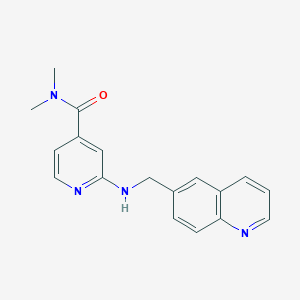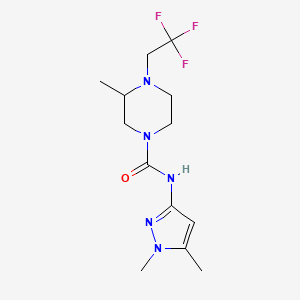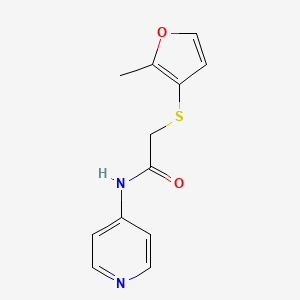![molecular formula C11H13NO3S3 B7632990 4-[(2-Methylfuran-3-yl)sulfanylmethyl]-2-(methylsulfonylmethyl)-1,3-thiazole](/img/structure/B7632990.png)
4-[(2-Methylfuran-3-yl)sulfanylmethyl]-2-(methylsulfonylmethyl)-1,3-thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(2-Methylfuran-3-yl)sulfanylmethyl]-2-(methylsulfonylmethyl)-1,3-thiazole is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of 4-[(2-Methylfuran-3-yl)sulfanylmethyl]-2-(methylsulfonylmethyl)-1,3-thiazole is not fully understood. However, it has been proposed to act through the inhibition of certain enzymes and signaling pathways involved in various cellular processes. It has also been suggested to exert its effects through the modulation of gene expression.
Biochemical and Physiological Effects:
Studies have shown that 4-[(2-Methylfuran-3-yl)sulfanylmethyl]-2-(methylsulfonylmethyl)-1,3-thiazole exhibits various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory cytokines, and modulate the activity of certain enzymes involved in cellular metabolism. It has also been shown to have antioxidant and antimicrobial properties.
実験室実験の利点と制限
The advantages of using 4-[(2-Methylfuran-3-yl)sulfanylmethyl]-2-(methylsulfonylmethyl)-1,3-thiazole in lab experiments include its potential as a versatile tool for investigating various cellular processes and its ability to modulate gene expression. However, its limitations include the need for further studies to fully understand its mechanism of action and potential toxicity.
将来の方向性
There are several future directions for research on 4-[(2-Methylfuran-3-yl)sulfanylmethyl]-2-(methylsulfonylmethyl)-1,3-thiazole. These include investigating its potential as a therapeutic agent for the treatment of various diseases, exploring its potential use as a fungicide and insecticide in agriculture, and studying its potential as a precursor for the synthesis of novel materials. Further studies are also needed to fully understand its mechanism of action and potential toxicity.
In conclusion, 4-[(2-Methylfuran-3-yl)sulfanylmethyl]-2-(methylsulfonylmethyl)-1,3-thiazole is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand its potential and limitations.
合成法
The synthesis of 4-[(2-Methylfuran-3-yl)sulfanylmethyl]-2-(methylsulfonylmethyl)-1,3-thiazole involves the condensation of 2-(methylsulfonylmethyl)-1,3-thiazole-4-carbaldehyde with 2-methyl-3-furanthiol in the presence of a base catalyst. The reaction proceeds through a nucleophilic addition-elimination mechanism to yield the desired product.
科学的研究の応用
4-[(2-Methylfuran-3-yl)sulfanylmethyl]-2-(methylsulfonylmethyl)-1,3-thiazole has been studied for its potential applications in various fields. In medicinal chemistry, it has been investigated as a potential therapeutic agent for the treatment of cancer, inflammation, and other diseases. In agricultural chemistry, it has been studied as a potential fungicide and insecticide. In material science, it has been investigated for its potential use in the synthesis of novel materials.
特性
IUPAC Name |
4-[(2-methylfuran-3-yl)sulfanylmethyl]-2-(methylsulfonylmethyl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3S3/c1-8-10(3-4-15-8)16-5-9-6-17-11(12-9)7-18(2,13)14/h3-4,6H,5,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGRXTMDOZOHDST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)SCC2=CSC(=N2)CS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-Methylfuran-3-yl)sulfanylmethyl]-2-(methylsulfonylmethyl)-1,3-thiazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(5-Fluoro-1,3-benzoxazol-2-yl)amino]-1-(2-hydroxyethyl)piperidin-2-one](/img/structure/B7632921.png)
![N-[3-(azepan-1-yl)phenyl]methanesulfonamide](/img/structure/B7632930.png)

![2-[4-[(2-Chloro-1,3-thiazol-5-yl)methyl]morpholin-3-yl]-1-thiophen-2-ylethanone](/img/structure/B7632936.png)
![N-[5-[2-(2-methylphenyl)ethyl]-1H-pyrazol-3-yl]methanesulfonamide](/img/structure/B7632937.png)
![N-methyl-2-pyridin-4-yl-N-[(5-pyridin-3-yl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B7632953.png)
![2-[1-[(2,4-Dimethoxyphenyl)methyl]piperidin-4-yl]-1-pyrrolidin-1-ylethanone](/img/structure/B7632957.png)

![[4-[(2-Methylfuran-3-yl)sulfanylmethyl]phenyl]methanol](/img/structure/B7632977.png)
![5-(2,3-dimethoxyphenyl)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B7632985.png)
![4-(dimethylamino)-2-fluoro-N-methyl-N-[2-(2H-tetrazol-5-yl)propyl]benzamide](/img/structure/B7632997.png)
![6-methyl-N-[2-(5-methyl-1,3-thiazol-2-yl)ethyl]pyridin-2-amine](/img/structure/B7633003.png)
![1-[(3-ethyl-1H-1,2,4-triazol-5-yl)methyl]-4-(4-fluorophenyl)-1,4-diazepane](/img/structure/B7633004.png)